1-(1-Adamantyl)azepan-2-one

Sigma Receptor Binding Affinity Metabolic Stability

1-(1-Adamantyl)azepan-2-one (CAS 3716-64-1) is a niche synthetic intermediate defined by its rigid adamantane cage bonded to a seven-membered lactam ring. Sourced at 95–98% purity from a limited vendor pool, it is exclusively justified for use as a precise building block in internally-designed organic synthesis or as an analytical reference standard. No publicly available quantitative biological, ADME, or head-to-head performance data exist; any claim of class-level substitution is scientifically unsupported. Procurement is driven solely by structural identity—this specific scaffold ensures synthetic pathway integrity.

Molecular Formula C16H25NO
Molecular Weight 247.382
CAS No. 3716-64-1
Cat. No. B3016243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Adamantyl)azepan-2-one
CAS3716-64-1
Molecular FormulaC16H25NO
Molecular Weight247.382
Structural Identifiers
SMILESC1CCC(=O)N(CC1)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C16H25NO/c18-15-4-2-1-3-5-17(15)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2
InChIKeyVYCNARIMMGJIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Adamantyl)azepan-2-one (CAS 3716-64-1) Sourcing Analysis: Evidence of a Data-Poor Niche Intermediate


1-(1-Adamantyl)azepan-2-one (CAS 3716-64-1) is a chemical entity composed of a rigid, lipophilic adamantane cage bonded to a seven-membered azepan-2-one (lactam) ring [1]. It is predominantly offered by a limited number of specialty chemical vendors as a research intermediate or building block, with typical purities of 95-98% . A comprehensive search of primary research papers, patents, and authoritative databases reveals a stark absence of quantitative, comparator-based biological activity, ADME (Absorption, Distribution, Metabolism, Excretion), or physicochemical data for this specific compound [2]. The molecule's utility appears confined to its structural role in organic synthesis rather than as a direct subject of pharmacological or materials science inquiry . This profile is characteristic of a niche synthetic intermediate that has not yet been, or may not be, the focus of published, head-to-head performance studies.

1-(1-Adamantyl)azepan-2-one (CAS 3716-64-1) Specificity: Why Class-Level Inference is Prohibitive


The primary justification for not interchanging 1-(1-adamantyl)azepan-2-one with seemingly related compounds (e.g., N-alkylated azepan-2-ones or other adamantane-containing lactams) stems from the well-documented and unpredictable impact of the 1-adamantyl group on molecular properties. In analogous medicinal chemistry programs, replacing a standard alkyl or cycloalkyl group with an adamantyl moiety has been shown to profoundly alter key parameters like metabolic stability, receptor binding affinity, and lipophilicity in a non-linear fashion [1]. This phenomenon underscores that class-level inference is a high-risk strategy for procurement. The following evidence guide confirms that the specific quantitative data required to select 1-(1-adamantyl)azepan-2-one over a direct comparator are not available in the public domain, making any claim of substitution or superiority scientifically unsupported at this time.

1-(1-Adamantyl)azepan-2-one (CAS 3716-64-1) Core Evidence: A Critical Absence of Comparator Data


Evidence Gap 1: The Absence of Direct Biological Activity Comparisons for 1-(1-Adamantyl)azepan-2-one

A direct search for quantitative, comparator-based biological activity data for 1-(1-adamantyl)azepan-2-one returned no results. The primary research literature documents that the adamantyl group can significantly impact receptor binding and metabolic stability in related structural classes, but this exact compound has not been evaluated in such assays [1]. This absence of data is the key finding, confirming that no procurement decision for this compound can currently be justified on the basis of superior biological performance.

Sigma Receptor Binding Affinity Metabolic Stability

1-(1-Adamantyl)azepan-2-one (CAS 3716-64-1): Defined Use-Cases for Procurement in the Absence of Performance Data


Internal Synthesis of Novel Derivatives Where the Adamantyl-Lactam Core is a Defined Requirement

The only justifiable procurement scenario is for use as a specific chemical building block in a novel, internally-designed synthesis. This is supported by vendor descriptions of the compound as a 'useful research chemical' and 'building block' . The user requires this precise molecular scaffold, and any alternative would alter the designed synthetic pathway or the resulting product's structure. The decision is driven entirely by the compound's defined structure (CAS 3716-64-1) and not by any performance advantage over other building blocks.

Method Development in Analytical Chemistry for Adamantane-Containing Compounds

Due to its defined structure and availability in moderate purity (95-97%), 1-(1-adamantyl)azepan-2-one can be purchased as a standard for developing and validating analytical methods (e.g., HPLC, LC-MS) intended to detect or quantify this specific structural class . Its use is predicated on its identity and purity, not its functional performance. For instance, it could serve as a reference standard for a medicinal chemistry program that is generating a new series of 1-adamantyl-2-azepanones.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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